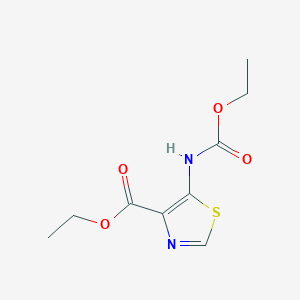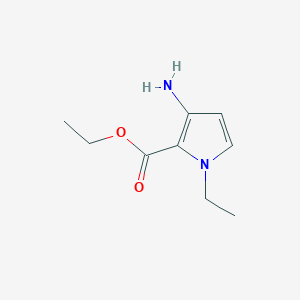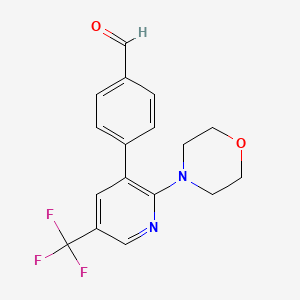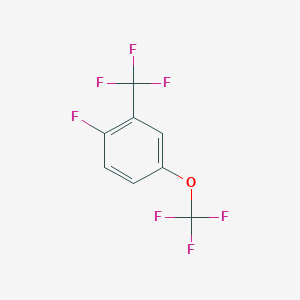
tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate (TBICA) is an organic compound with a structure that contains a tert-butyl group, a bromoacetyl group, an indole nucleus, and a carboxylate group. TBICA has been studied extensively due to its unique properties and potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecular Structures
tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is used as a precursor in the synthesis of complex molecular structures. For instance, it has been involved in the synthesis of annulated gamma-carbolines and heteropolycycles using palladium-catalyzed intramolecular annulation of alkynes. This process results in gamma-carboline derivatives with additional rings fused across specific positions, demonstrating its versatility in creating complex molecular frameworks (Zhang & Larock, 2003).
Application in Drug Synthesis
The compound has been instrumental in drug synthesis, particularly in creating potent 5-HT6 antagonists. An efficient chiral resolution method was developed for tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate, a derivative of this compound, to support advanced biological testing of a potent 5-HT6 antagonist (Isherwood et al., 2012).
In Crystallography and Structural Analysis
The compound's derivatives have been used in crystallography and structural analysis. For instance, tert-Butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a derivative, was studied to understand molecular packing and hydrogen bonding interactions in the crystal structure (Thenmozhi et al., 2009).
Catalysis in Organic Synthesis
The compound has been found to act as a catalyst in selective oxidation reactions. For example, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, was used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Anti-diabetic Drug Development
The compound's derivatives have also been investigated for potential applications in anti-diabetic drug development. For instance, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, synthesized from this compound, showed promising antidiabetic activity by inhibiting the α-glucosidase enzyme (Nazir et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 7-(2-bromoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-5-4-6-11(13(10)17)12(18)9-16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKIQZVKCHZHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)



![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)



![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)
